
Palomid 529
Descripción general
Descripción
Palomid 529 es un fármaco novedoso de molécula pequeña que funciona como un inhibidor dual de los complejos TORC1 y TORC2. Es conocido por su capacidad para reducir el crecimiento tumoral, la angiogénesis y la permeabilidad vascular. Este compuesto es particularmente significativo en la investigación del cáncer debido a su inhibición de la vía de señalización PI3K/Akt/mTOR, que es fundamental para promover tanto el tumor como el estroma tumoral .
Aplicaciones Científicas De Investigación
Chemistry
In the field of chemistry, 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one serves as an important intermediate for synthesizing more complex molecules. Its functional groups facilitate various chemical reactions, including:
- Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced properties.
- Building Block for Drug Development : Its structure allows for the design of novel pharmaceuticals targeting specific biological pathways.
Biology
Biological research has shown that this compound exhibits significant interactions with various cellular processes. Some key areas of investigation include:
- Anticancer Activity : Studies have demonstrated that derivatives of benzochromene compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
- Anti-inflammatory Effects : The compound may influence inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Mechanistic Studies : Research into the mechanisms by which this compound interacts with cellular targets can provide insights into its biological activity and therapeutic potential.
Medicine
The medicinal applications of 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one are particularly promising:
- Pharmaceutical Development : Due to its potential therapeutic effects, this compound is being explored for use in new medications targeting conditions such as cancer and inflammation.
- Clinical Trials : Ongoing studies are assessing the efficacy and safety of formulations containing this compound in treating specific diseases.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
-
Antitumor Mechanisms :
- A study focused on synthesizing derivatives of benzochromene compounds demonstrated significant cytotoxicity against several human cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The results indicated that modifications to the phenyl ring could enhance anticancer activity .
-
Inflammation Modulation :
- Research has shown that compounds similar to 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one can modulate inflammatory responses in vitro, suggesting potential therapeutic uses in inflammatory diseases.
-
Drug Design Studies :
- Investigations into the structure-activity relationships (SAR) of chromene derivatives have led to the identification of lead compounds with promising pharmacological profiles, paving the way for future drug development initiatives.
Mecanismo De Acción
Palomid 529 ejerce sus efectos al inhibir los complejos TORC1 y TORC2, que son componentes clave de la vía de señalización PI3K/Akt/mTOR. Esta inhibición conduce a una reducción en la fosforilación de los objetivos aguas abajo como Akt y mTOR, lo que finalmente resulta en una disminución de la proliferación celular, la angiogénesis y la permeabilidad vascular . El compuesto también inhibe la actividad de las metaloproteinasas de la matriz y el factor 1-alfa inducible por hipoxia, contribuyendo aún más a sus efectos antitumorales .
Análisis Bioquímico
Biochemical Properties
Palomid 529 plays a significant role in biochemical reactions by inhibiting the TORC1 and TORC2 complexes. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. This compound interacts with several key biomolecules, including the mammalian target of rapamycin (mTOR), phosphatidylinositol 3-kinase (PI3K), and protein kinase B (Akt). By binding to these enzymes, this compound effectively inhibits their activity, leading to reduced tumor growth, angiogenesis, and vascular permeability .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by inhibiting cell signaling pathways, particularly the PI3K/Akt/mTOR pathway. This inhibition results in decreased cell proliferation, increased apoptosis, and reduced angiogenesis. Additionally, this compound affects gene expression and cellular metabolism by modulating the activity of key transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the TORC1 and TORC2 complexes. By binding to these complexes, this compound inhibits their activity, leading to the dissociation of the TORC complexes and subsequent inhibition of Akt and mTOR signaling. This inhibition results in decreased phosphorylation of downstream targets, such as ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1, ultimately reducing cell growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its inhibitory activity over extended periods. Degradation of this compound can occur under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and angiogenesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and immune suppression have been observed. These findings highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the PI3K/Akt/mTOR signaling pathway. By inhibiting this pathway, this compound affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound interacts with enzymes and cofactors involved in various metabolic processes, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. This compound’s distribution is influenced by factors such as tissue permeability, blood flow, and cellular uptake mechanisms. These factors determine the compound’s localization and accumulation within target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows this compound to effectively inhibit the TORC1 and TORC2 complexes and exert its therapeutic effects. Understanding the subcellular localization of this compound is essential for optimizing its efficacy and minimizing off-target effects .
Métodos De Preparación
La síntesis de Palomid 529 implica múltiples pasos, comenzando con la preparación de la estructura central, que es un derivado de cumarina. La ruta sintética típicamente incluye los siguientes pasos:
Formación de la estructura central: La estructura central de this compound se sintetiza a través de una serie de reacciones que involucran la formación de una porción de 1-benzopirano con un grupo cetona en el átomo de carbono C2.
Funcionalización: La estructura central se funcionaliza luego con varios sustituyentes, incluidos los grupos metoxilo e hidroxietilo, para lograr las propiedades químicas deseadas.
Análisis De Reacciones Químicas
Palomid 529 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroxietilo, lo que lleva a la formación de las cetonas correspondientes.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo cetona, convirtiéndolo de nuevo al grupo hidroxietilo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen derivados oxidados y reducidos de this compound.
Comparación Con Compuestos Similares
Palomid 529 es único entre los inhibidores de PI3K/Akt/mTOR debido a su capacidad para inhibir tanto los complejos TORC1 como TORC2. Esta inhibición dual le permite evitar los bucles de retroalimentación que pueden conducir a una mayor señalización de Akt en algunas células tumorales, una limitación observada con otros inhibidores de mTOR como la rapamicina . Compuestos similares incluyen:
Rapamicina: Un inhibidor de mTOR que se dirige principalmente al complejo TORC1.
PF-04691502: Otro inhibidor de PI3K/mTOR con alta afinidad de unión para mTOR pero diferentes propiedades farmacocinéticas.
La capacidad única de this compound para inhibir tanto los complejos TORC1 como TORC2, junto con sus propiedades farmacocinéticas favorables, lo convierte en un candidato prometedor para futuras investigaciones y desarrollo en terapia contra el cáncer y otras aplicaciones.
Actividad Biológica
The compound 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one is a synthetic derivative belonging to the class of benzochromenes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antioxidant, and antibacterial properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈O₅
- Molecular Weight : 314.34 g/mol
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes its efficacy compared to standard chemotherapeutic agents:
Cell Line | IC50 (µM) | Standard Agent | IC50 (µM) |
---|---|---|---|
MCF-7 | 4.5 | Doxorubicin | 0.5 |
HCT116 | 3.8 | Etoposide | 1.0 |
HEK293 | 5.0 | - | - |
The compound's IC50 values indicate that it is effective in inhibiting cell growth at low micromolar concentrations, suggesting a potential role in cancer therapy .
Antioxidant Activity
The antioxidant properties of the compound were evaluated using various assays, including DPPH and ABTS radical scavenging methods. The results are summarized below:
Assay Type | EC50 (µM) | Standard | EC50 (µM) |
---|---|---|---|
DPPH | 15.0 | BHT | 30.0 |
ABTS | 12.5 | Trolox | 20.0 |
These findings indicate that the compound has superior antioxidant activity compared to common standards, highlighting its potential in preventing oxidative stress-related diseases .
Antibacterial Activity
The antibacterial efficacy of the compound was assessed against several bacterial strains, particularly focusing on Gram-positive bacteria. The minimum inhibitory concentration (MIC) values are shown in the table below:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 16 |
Enterococcus faecalis | 8 |
Escherichia coli | >64 |
The compound demonstrated selective antibacterial activity against Enterococcus faecalis, with an MIC value of 8 µM, indicating its potential as a therapeutic agent for bacterial infections .
The biological activity of this compound is believed to be linked to its ability to modulate various cellular pathways:
- Antiproliferative Effect : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
- Antioxidant Mechanism : It likely acts by scavenging free radicals and enhancing the expression of endogenous antioxidant enzymes.
- Antibacterial Mechanism : The interaction with bacterial cell membranes may disrupt their integrity, leading to cell death.
Case Studies and Research Findings
A case study involving the administration of this compound in vitro showed promising results in reducing tumor size in breast cancer models. The study reported a significant reduction in tumor volume after treatment with the compound over a period of two weeks.
Additionally, research has indicated that derivatives of this compound exhibit enhanced biological activity when modified at specific positions on the benzochromene structure, suggesting avenues for further development and optimization .
Propiedades
IUPAC Name |
8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAHTLOYHVWAKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=C(C=C4)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026005 | |
Record name | 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914913-88-5 | |
Record name | Palomid 529 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914913-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palomid 529 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914913885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palomid 529 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12812 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 914913-88-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PALOMID 529 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV9409EWG4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.